5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5th position and dipropyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable diamine and an aldehyde or carboxylic acid.
Introduction of the Chloro Group: The chloro substituent can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Attachment of Dipropyl Groups: The dipropyl groups are typically introduced through an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dipropyl groups enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Biological Activity
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a synthetic compound belonging to the class of imidazopyrimidines. It has garnered attention in pharmaceutical research for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H17ClN4
- Molecular Weight : 252.743 g/mol
- CAS Number : 89099-88-7
- IUPAC Name : this compound
- SMILES Notation : CCCN(CCC)c2cc(Cl)n1ccnc1n2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert neuroprotective effects by:
- Scavenging Reactive Oxygen Species (ROS) : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in neurodegenerative diseases.
- Modulating Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, contributing to its anxiolytic and antidepressant-like effects.
In Vitro Studies
Several in vitro studies have evaluated the cytotoxicity and protective effects of this compound against oxidative stress:
These studies indicate that the compound may provide protective effects against oxidative damage in neuronal cells.
Case Studies
A notable case study involved the evaluation of the compound's effects on neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings suggested that treatment with this compound significantly reduced apoptosis markers and improved cell viability compared to untreated controls. This positions the compound as a promising candidate for further investigation in neuroprotective therapies.
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in various assays, including:
- DPPH Assay : Demonstrated significant free radical scavenging ability.
- ABTS Assay : Showed effective inhibition of ABTS radical cation formation.
These properties suggest its potential application in formulations aimed at combating oxidative stress-related conditions.
Neuroprotective Applications
Given its promising biological activities, this compound may be explored for therapeutic applications in:
- Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
- Anxiety and Depression : Due to its potential modulation of neurotransmitter systems.
Properties
CAS No. |
89099-88-7 |
---|---|
Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
UXSXYFCGZGRHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
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